molecular formula C6H9N3O2 B2914866 ethyl 4-amino-1H-pyrazole-5-carboxylate CAS No. 55904-61-5

ethyl 4-amino-1H-pyrazole-5-carboxylate

Cat. No.: B2914866
CAS No.: 55904-61-5
M. Wt: 155.157
InChI Key: JLIFAQGFWIYWDA-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities . . Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Therefore, the targets could be numerous and varied, depending on the specific biological activity being considered.

Mode of Action

Pyrazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules . The presence of the amino group in the 4-position could potentially enhance the reactivity of the compound, allowing it to interact more effectively with its targets.

Biochemical Pathways

These could potentially include pathways related to inflammation, cancer, bacterial infection, and oxidative stress, among others .

Pharmacokinetics

The presence of the ethyl ester group could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution within the body . The compound’s metabolism and excretion would likely depend on various factors, including its interactions with metabolic enzymes and transport proteins.

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, the effects could potentially include the inhibition of bacterial growth, reduction of inflammation, induction of cancer cell apoptosis, reduction of oxidative stress, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-1H-pyrazole-5-carboxylate can be synthesized through several methodsThis reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate catalysts to accelerate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Ethyl 4-amino-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 4-amino-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFAQGFWIYWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971321
Record name Ethyl 4-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55904-61-5
Record name Ethyl 4-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-1H-pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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